molecular formula C16H19NO4 B155651 Roletamide CAS No. 10078-46-3

Roletamide

Cat. No. B155651
CAS RN: 10078-46-3
M. Wt: 289.33 g/mol
InChI Key: QECAKYKTTYQVKX-RMKNXTFCSA-N
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Description

Roletamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of amides and has a molecular formula of C17H22N2O2. Roletamide is also known by its other names, such as N-(2-phenylethyl) hexanamide and N-hexanoyl-2-phenylethylamine. In

Scientific Research Applications

1. Histamine Receptor Research

Roletamide is closely associated with histamine receptor research. Histamine receptors play a vital role in various physiological and pathophysiological processes. The development of histamine receptor antagonists, including Roletamide, has been pivotal in treating allergies, gastric acid-related diseases, and potentially in obesity and central nervous system disorders like memory and learning deficits and epilepsy. The discovery of nonimidazole derivatives like Roletamide has led to new therapeutic applications in these areas (Parsons & Ganellin, 2006).

2. Antihistamine Development

Roletamide's role in the development of antihistamines is significant. These antihistamines, including Roletamide, have been used in managing allergies and gastrointestinal disorders. The pharmacological research and development of these drugs have seen considerable progress over the years, with Roletamide contributing to the understanding and treatment of these conditions (Tiligada & Ennis, 2018).

3. Pharmacology and Safety Profiles

Roletamide has been studied for its pharmacological properties and safety profiles. Most H1-antihistamines, like Roletamide, have shown efficacy in treating allergic rhinoconjunctivitis and chronic urticaria. However, Roletamide and similar drugs have different pharmacology and safety profiles, which are important in clinical applications (Simons, 2004).

4. Molecular and Biochemical Pharmacology

The molecular and biochemical pharmacology of histamine receptors, including those targeted by Roletamide, has seen advancement due to the elucidation of the human genome. The identification of receptors and the understanding of histamine's role in immune function modulation have been significant areas of research where Roletamide has potential applications (Leurs et al., 2009).

5. Neurological Applications

Roletamide's potential in neurological applications, particularly related to cognitive functions such as memory and learning, has been a subject of research. Histamine, to which Roletamide is related, plays a crucial role in various brain functions, and the understanding of histamine receptors has opened avenues for Roletamide in treating cognitive disorders (Alvarez, 2009).

properties

IUPAC Name

3-(2,5-dihydropyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-19-14-10-12(11-15(20-2)16(14)21-3)13(18)6-9-17-7-4-5-8-17/h4-6,9-11H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECAKYKTTYQVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864204
Record name 3-(2,5-Dihydro-1H-pyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roletamide

CAS RN

10078-46-3
Record name Roletamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,5-Dihydro-1H-pyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6VJV033PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Al Mahmud, TK Pal, MM Islam, MM Haque… - Journal of Molecular …, 2023 - Elsevier
… with trisubstituted aromatic aldehyde 3,4,5-trimethoxybelzaldehyde, which is used as an intermediate in the synthesis of some drugs such as trimethoprim, cintriamide, roletamide, …
Number of citations: 3 www.sciencedirect.com
CK Cain - Annual Reports in Medicinal Chemistry, 1967 - Elsevier
Publisher Summary This chapter illustrates several new types of chemical structures that are reported to have central nervous system depressant activity. The problem of further defining …
Number of citations: 1 www.sciencedirect.com
P Hu, M Tan, L Cheng, H Zhao, R Feng, WJ Gu… - Nature …, 2019 - nature.com
… Furthermore, 3,4,5-trimethoxybenzaldehyde (2s), a versatile starting material in the synthesis of some pharmaceutical drugs including trimethoprim, cintriamide, roletamide, …
Number of citations: 66 www.nature.com
C Hansch, JP Björkroth, A Leo - Journal of pharmaceutical …, 1987 - Wiley Online Library
The problem of getting drugs across the so‐called blood‐brain bárrier (BBB) has long been under extensive investigation; however, the other side of the problem, that of keeping drugs …
Number of citations: 545 onlinelibrary.wiley.com
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com
P Thiruvengetam, DK Chand - The Journal of Organic Chemistry, 2022 - ACS Publications
… , 3,4,5-trimethoxy-substituted arylcarbonyls, versatile cores of starting materials for the synthesis of pharmaceutical drug molecules including trimethoprim, cintriamide, roletamide, …
Number of citations: 6 pubs.acs.org
E Estrada, A Peña, R García-Domenech - Journal of computer-aided …, 1998 - Springer
A novel approach to computer-aided molecular design is illustrated. This approach is based on the calculation of the spectral moments of the bond adjacency matrix of graphs …
Number of citations: 134 link.springer.com
JR DameWood - Psychopharmacology, 2005 - researchgate.net
3,539,573 A* 11/1970 Hunziker et al.............. 540/551 3,546,226 A 12/1970 SchmutZ et al. 3,683,034 A 8/1972 Doering et al. 3,758,479 A 9/1973 SchmutZ et al. 3,852,446 A 12/1974 …
Number of citations: 0 www.researchgate.net
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
P AL FEE, P ALISM - Drugs, 1959
Number of citations: 0

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